1-(5-Methylisoxazol-3-yl)methanamine hydrobromide
Overview
Description
“1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is a chemical compound with the CAS Number: 1247734-80-0 . Its molecular weight is 193.04 . The IUPAC name for this compound is (5-methyl-3-isoxazolyl)methanamine hydrobromide . The InChI key for this compound is PBHNUVVLBULHPC-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is represented by the linear formula: C5 H8 N2 O . Br H . The InChI code for this compound is 1S/C5H8N2O.BrH/c1-4-2-5 (3-6)7-8-4;/h2H,3,6H2,1H3;1H .Scientific Research Applications
Synthesis and Characterization
- The compound 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide has been utilized in the synthesis of various chemical compounds. For example, a study details the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine, characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anticancer Activity
- Several derivatives of 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been synthesized and tested for their antimicrobial and anticancer activities. For instance, a study synthesized novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, demonstrating significant activity as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity (Sniecikowska et al., 2019).
- New Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, showed notable anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Neuroprotection and Receptor Modulation
- Some derivatives of 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been used as leads for developing excitatory amino acid (EAA) receptor antagonists. These compounds were found to be inhibitors of the binding of certain receptor agonists and showed neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
Corrosion Inhibition
- Amino acid compounds related to 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been studied as corrosion inhibitors. Research shows that these compounds are effective in inhibiting steel corrosion in acidic solutions, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.BrH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHNUVVLBULHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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